Teriparatide Acetate Hydrate vs. Abaloparatide: Hip and Nonvertebral Fracture Incidence Comparison in Real-World Retrospective Analysis
In a real-world retrospective claims analysis of 21,676 propensity score-matched women aged ≥50 years initiating abaloparatide or teriparatide, teriparatide was associated with a higher incidence of hip and nonvertebral fractures over 18 months. This head-to-head comparison provides quantitative differentiation for procurement decisions where fracture risk reduction is the primary endpoint [1].
| Evidence Dimension | Hip fracture incidence (18 months) |
|---|---|
| Target Compound Data | Teriparatide: 1.4% (296/21,676) |
| Comparator Or Baseline | Abaloparatide: 1.1% (245/21,676) |
| Quantified Difference | HR = 0.83 (95% CI: 0.70–0.98; P = 0.027); 0.3% absolute difference |
| Conditions | Real-world retrospective cohort; 21,676 patients per group; 73 baseline parameters matched; claims data analysis |
Why This Matters
This head-to-head data enables direct quantification of relative fracture risk reduction when selecting between these two PTH1 receptor agonists, informing procurement decisions based on specific clinical outcome priorities.
- [1] Cosman F, et al. Comparative Effectiveness of Abaloparatide and Teriparatide in Women 50 Years of Age and Older: Update of a Real-world Retrospective Analysis. Endocr Pract. 2024. View Source
